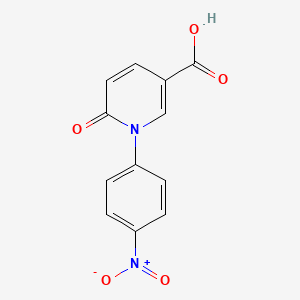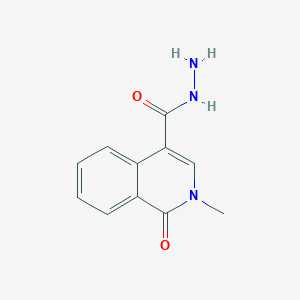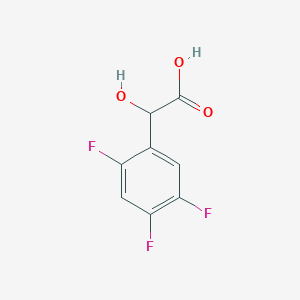
2,4,5-Trifluoromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trifluoromandelic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of mandelic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-trifluoromandelic acid typically involves the fluorination of mandelic acid derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available precursors. For example, the synthesis may begin with the preparation of 2,4,5-trifluorophenylacetic acid, which is then converted to the desired mandelic acid derivative through a series of reactions involving oxidation and hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,5-Trifluoromandelic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,4,5-Trifluoromandelic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,5-trifluoromandelic acid involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor . The pathways involved often include inhibition of metabolic enzymes and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 2,4-Difluoromandelic acid
- 2,5-Difluoromandelic acid
- 3,4-Difluoromandelic acid
- 4-Fluoromandelic acid
Comparison: Compared to its analogs, 2,4,5-trifluoromandelic acid exhibits unique properties due to the presence of three fluorine atoms. These fluorine atoms increase the compound’s lipophilicity and metabolic stability, making it more effective in certain applications. Additionally, the trifluoromethyl group enhances the compound’s ability to interact with biological targets, providing a distinct advantage over similar compounds .
Propriétés
IUPAC Name |
2-hydroxy-2-(2,4,5-trifluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSNZRPLTBOIQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
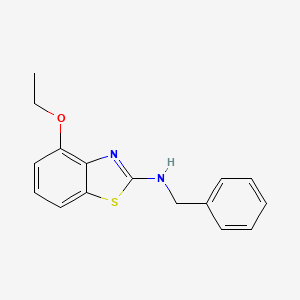
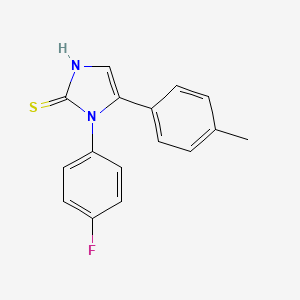
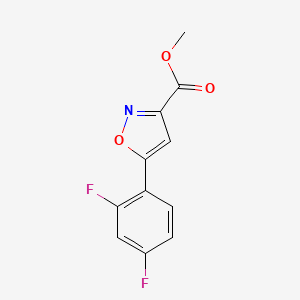
![2-{[4-(Methylsulfonyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1387483.png)
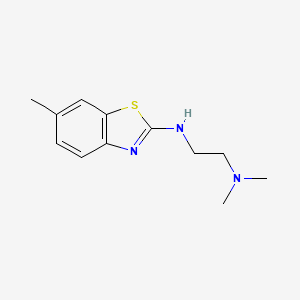
![5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1387488.png)
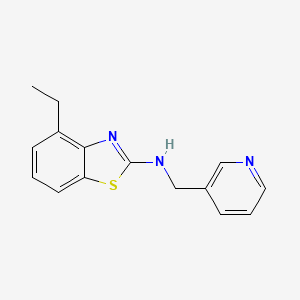
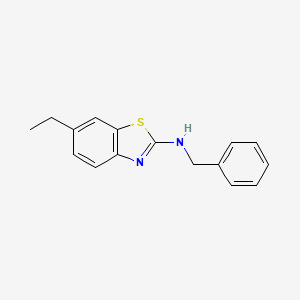

![2-mercapto-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1387492.png)
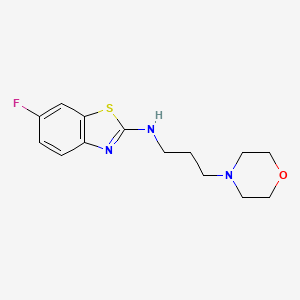
![Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1387496.png)
